

Application Notes and Protocols for ML339 in In Vivo Research

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Compound of Interest

Compound Name: ML339

Cat. No.: B609146

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Abstract

ML339 is a potent and selective antagonist of the human C-X-C chemokine receptor 6 (CXCR6).^{[1][2][3]} The CXCR6/CXCL16 signaling axis is implicated in the progression of several cancers, including prostate and hepatocellular carcinoma, by promoting cell proliferation, migration, and invasion. While **ML339** has served as a critical chemical probe for in vitro studies, its direct application in in vivo models has been limited due to its weak antagonism of the murine CXCR6 receptor. However, a closely related derivative, compound 81, has demonstrated efficacy in a mouse xenograft model, providing valuable insights for preclinical study design. These application notes detail the available data for **ML339** and provide a protocol based on the in vivo use of its optimized analog.

Data Presentation

In Vitro Potency and Selectivity of ML339

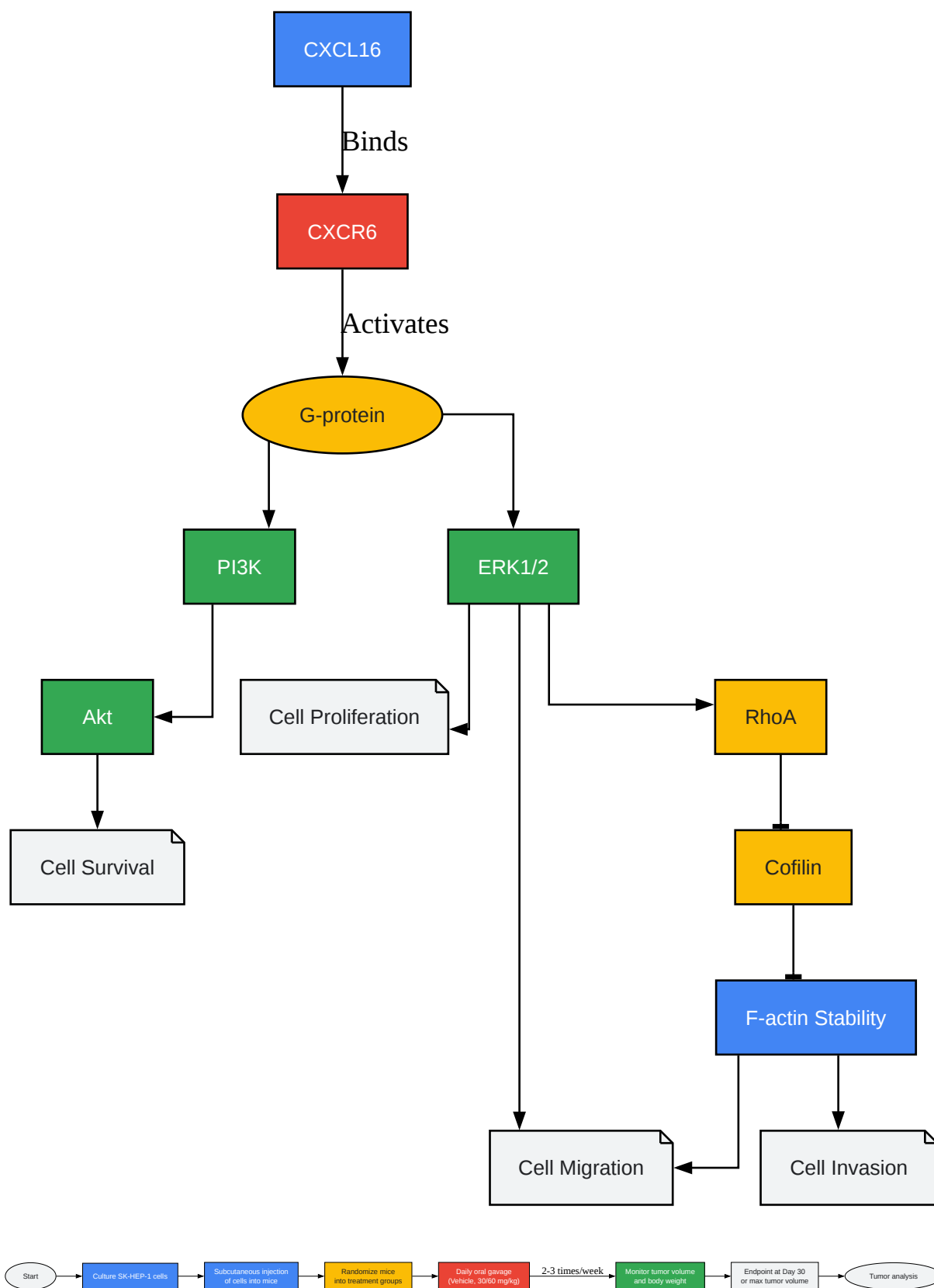
Target	Assay	IC ₅₀	Reference
Human CXCR6	β-arrestin Recruitment	0.3 μM	[3][4]
cAMP Signaling	1.4 μM	[3][4]	
Mouse CXCR6	β-arrestin Recruitment	18 μM	[3][4]
Human CXCR4, CXCR5, CCR6	β-arrestin Recruitment	> 80 μM	[4]

In Vivo Data for ML339 Derivative (Compound 81)

Parameter	Value	Animal Model	Tumor Model	Administration Route	Reference
Effective Dose	30 and 60 mg/kg	NOD/SCID Mice	SK-HEP-1 Xenograft (Hepatocellular Carcinoma)	Oral	
Plasma Stability (Mouse)	Moderate (ML339)	-	-	-	[1][2]
Plasma Stability (Human)	Good (ML339)	-	-	-	[1][2]
Permeability	Good (ML339)	PAMPA Assay	-	-	[1]

Signaling Pathway

The CXCR6/CXCL16 signaling axis activates several downstream pathways crucial for cancer progression. Upon ligand binding, CXCR6, a G protein-coupled receptor, can initiate signaling cascades including the PI3K/Akt and ERK/MAPK pathways.[5][6][7][8] These pathways regulate cell proliferation, migration, and survival.



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